4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one
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Overview
Description
4-(1,4-Dioxa-8-azaspiro[45]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one typically involves multiple steps. One common approach starts with the preparation of the spirocyclic intermediate, 1,4-Dioxa-8-azaspiro[4.5]decane, which can be synthesized from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride . This intermediate is then reacted with appropriate reagents to introduce the chromenone moiety and other functional groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The spirocyclic nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction could produce an alcohol.
Scientific Research Applications
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A simpler spirocyclic compound used as an intermediate in organic synthesis.
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with different ring sizes and properties.
1-Methylpiperazine: A related compound with a piperazine ring, used in various chemical applications.
Uniqueness
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one is unique due to its combination of a spirocyclic structure and a chromenone moiety. This dual functionality provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-12-15(20)3-2-14-13(10-16(21)24-17(12)14)11-19-6-4-18(5-7-19)22-8-9-23-18/h2-3,10,20H,4-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXHDWQMDDFAGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCC4(CC3)OCCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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